1-[1-(thiophene-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol
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Overview
Description
1-[1-(Thiophene-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol is a complex organic compound that features a thiophene ring, a piperidine ring, and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(thiophene-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol typically involves multi-step organic synthesis. One common approach is to start with the thiophene-2-carbonyl chloride, which reacts with piperidin-4-amine to form the intermediate 1-(thiophene-2-carbonyl)piperidin-4-amine. This intermediate is then subjected to a cyclization reaction with pyrrolidin-3-ol under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Thiophene-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohols or amines derived from the carbonyl group.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-[1-(Thiophene-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[1-(thiophene-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-[1-(Thiophene-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol can be compared with other similar compounds, such as:
1-[1-(Thiophene-2-carbonyl)piperidin-4-yl]pyrrolidin-2-ol: This compound differs by the position of the hydroxyl group on the pyrrolidine ring, which may affect its reactivity and biological activity.
1-[1-(Thiophene-2-carbonyl)piperidin-4-yl]pyrrolidin-3-one:
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
[4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-12-5-8-16(10-12)11-3-6-15(7-4-11)14(18)13-2-1-9-19-13/h1-2,9,11-12,17H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDPMDJMFQQMBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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